molecular formula C7H10N2 B1346978 Heptanedinitrile CAS No. 646-20-8

Heptanedinitrile

Cat. No.: B1346978
CAS No.: 646-20-8
M. Wt: 122.17 g/mol
InChI Key: LLEVMYXEJUDBTA-UHFFFAOYSA-N
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Description

Heptanedinitrile, also known as pimelonitrile or pentamethylene dicyanide, is an organic compound with the molecular formula C₇H₁₀N₂. It is a dinitrile, meaning it contains two nitrile groups (-C≡N) attached to a heptane backbone. This compound is used in various chemical syntheses and industrial applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptanedinitrile can be synthesized through several methods. One common approach involves the reaction of heptanediamine with benzoyl chloride in an organic solvent to form an amide derivative. This intermediate is then reacted with cyanoethyl chloride under basic conditions to yield this compound .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of adiponitrile. This process involves the use of a metal catalyst, such as nickel or cobalt, under high pressure and temperature conditions to convert adiponitrile to this compound .

Chemical Reactions Analysis

Types of Reactions: Heptanedinitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Heptanedinitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: this compound derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Some derivatives of this compound are explored for their therapeutic potential in treating diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of heptanedinitrile and its derivatives depends on the specific application. In biological systems, this compound derivatives may interact with cellular membranes, enzymes, or receptors, leading to various biological effects. For example, some derivatives may disrupt microbial cell membranes, leading to cell death .

Comparison with Similar Compounds

Heptanedinitrile can be compared with other dinitriles, such as:

    Adiponitrile (C₆H₈N₂): Used in the production of nylon-6,6.

    Succinonitrile (C₄H₄N₂): Used as a solvent and in the synthesis of pharmaceuticals.

    Glutaronitrile (C₅H₆N₂): Used in the production of polymers and as a chemical intermediate.

Uniqueness: this compound’s longer carbon chain compared to other dinitriles provides it with unique properties, making it suitable for specific industrial and research applications .

Properties

IUPAC Name

heptanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c8-6-4-2-1-3-5-7-9/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEVMYXEJUDBTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC#N)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060952
Record name Heptanedinitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646-20-8
Record name Pimelonitrile
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URL https://commonchemistry.cas.org/detail?cas_rn=646-20-8
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Record name Heptanedinitrile
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Record name Heptanedinitrile
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Record name Heptanedinitrile
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Record name Heptanedinitrile
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Record name Pimelonitrile
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Record name HEPTANEDINITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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